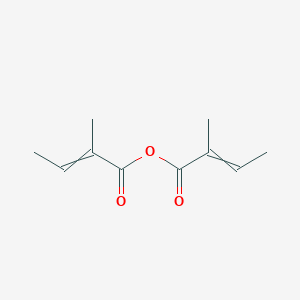

(2Z)-2-Methylbut-2-enoyl (2Z)-2-methylbut-2-enoate

Descripción

(2Z)-2-Metilbut-2-enoil (2Z)-2-metilbut-2-enoato es un compuesto orgánico con una estructura única que incluye dos grupos (2Z)-2-metilbut-2-enoil

Propiedades

IUPAC Name |

2-methylbut-2-enoyl 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-5-7(3)9(11)13-10(12)8(4)6-2/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHLSLRANKCHLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(=O)C(=CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de (2Z)-2-Metilbut-2-enoil (2Z)-2-metilbut-2-enoato típicamente implica la esterificación del ácido (2Z)-2-metilbut-2-enoico con cloruro de (2Z)-2-metilbut-2-enoil. La reacción se lleva a cabo en condiciones anhidras utilizando un solvente adecuado como diclorometano. A menudo se utiliza un catalizador como piridina o trietilamina para facilitar la reacción. La mezcla de reacción se agita a temperatura ambiente durante varias horas hasta que se forma el producto deseado.

Métodos de Producción Industrial

En un entorno industrial, la producción de (2Z)-2-Metilbut-2-enoil (2Z)-2-metilbut-2-enoato se puede escalar utilizando reactores de flujo continuo. Este método permite un mejor control sobre las condiciones de reacción y mejora el rendimiento y la pureza del producto. El uso de sistemas automatizados también reduce el riesgo de errores humanos y aumenta la eficiencia del proceso de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones

(2Z)-2-Metilbut-2-enoil (2Z)-2-metilbut-2-enoato experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo para formar los ácidos carboxílicos correspondientes.

Reducción: La reducción del compuesto se puede lograr utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, lo que lleva a la formación de alcoholes.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila donde el grupo éster es reemplazado por otros nucleófilos como aminas o tioles.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en un medio acuoso bajo condiciones de reflujo.

Reducción: Hidruro de aluminio y litio en éter anhidro a bajas temperaturas.

Sustitución: Aminas o tioles en presencia de una base como hidróxido de sodio o carbonato de potasio.

Productos Principales

Oxidación: Ácidos carboxílicos correspondientes.

Reducción: Alcoholes correspondientes.

Sustitución: Amidas o tioésteres correspondientes.

Aplicaciones Científicas De Investigación

(2Z)-2-Metilbut-2-enoil (2Z)-2-metilbut-2-enoato tiene varias aplicaciones en la investigación científica:

Química: Utilizado como un bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.

Medicina: Explorado por su posible uso en el desarrollo de fármacos debido a su estructura química única.

Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción de (2Z)-2-Metilbut-2-enoil (2Z)-2-metilbut-2-enoato implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas, afectando diversas vías bioquímicas. Por ejemplo, puede inhibir la actividad de las enzimas involucradas en la síntesis de ácidos grasos, lo que lleva a una disminución en la producción de lípidos. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.

Comparación Con Compuestos Similares

Compuestos Similares

- Cloruro de (2Z)-2-metilbut-2-enoil

- Ácido (2Z)-2-metilbut-2-enoico

- (2Z)-2-Metilbut-2-enoil (2E)-2-metilbut-2-enoato

Singularidad

(2Z)-2-Metilbut-2-enoil (2Z)-2-metilbut-2-enoato es único debido a sus dos grupos (2Z)-2-metilbut-2-enoil, que confieren propiedades químicas y reactividad específicas. Esto lo hace distinto de otros compuestos similares y permite su uso en aplicaciones especializadas donde estas propiedades son ventajosas.

Actividad Biológica

(2Z)-2-Methylbut-2-enoyl (2Z)-2-methylbut-2-enoate, also known as a derivative of tiglic acid, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H16O2

- Molecular Weight : 168.2328 g/mol

- IUPAC Name : (Z)-(E)-2-Methylbut-2-en-1-yl 2-methylbut-2-enoate

Biological Activity Overview

Recent studies have indicated that (2Z)-2-Methylbut-2-enoyl exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown potential against certain bacterial strains, suggesting its utility in developing antimicrobial agents.

- Antioxidant Properties : Research indicates that it may possess antioxidant capabilities, which can protect cells from oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that (2Z)-2-Methylbut-2-enoyl may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.

The biological activity of (2Z)-2-Methylbut-2-enoyl is thought to be mediated through various mechanisms:

- Interaction with Enzymes : It may act as an inhibitor for enzymes such as glutathione S-transferase and UDP-glucuronosyltransferase, which are crucial in detoxification pathways .

- Cell Signaling Modulation : The compound could influence cell signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.

Antimicrobial Effects

A study conducted on the antimicrobial properties of (2Z)-2-Methylbut-2-enoyl revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

These results indicate that the compound may be effective against common bacterial pathogens.

Antioxidant Activity

In vitro assays demonstrated that (2Z)-2-Methylbut-2-enoyl exhibited significant antioxidant activity, with an IC50 value of approximately 25 µM when evaluated using the DPPH radical scavenging method. This suggests its potential role in protecting against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.